Fmoc-alpha-methyl-D-3-Fluorophe
Description
Significance of Non-Canonical Amino Acids in Peptide and Protein Research
The incorporation of ncAAs into peptide chains is a powerful strategy to enhance their therapeutic potential. nih.gov Natural peptides often suffer from poor metabolic stability and limited bioavailability, hindering their development as drugs. nih.gov Non-canonical amino acids can address these shortcomings by:
Increasing Proteolytic Resistance: The introduction of unconventional structures can make peptides less susceptible to degradation by proteases. asm.orgnih.gov
Modulating Conformation: The unique side chains and backbone modifications of ncAAs can enforce specific secondary structures, which can be crucial for biological activity. nih.gov
Enhancing Binding Affinity: Novel functional groups can introduce new interactions with biological targets, leading to improved potency. chemimpex.com
The vast and expanding toolbox of ncAAs provides medicinal chemists with the means to design peptides with tailored, drug-like properties. nih.gov
Role of Fluorine Substitution in Amino Acid Design for Academic Investigations
Fluorine has emerged as a "magic element" in medicinal chemistry due to its unique properties. nih.govresearchgate.net Its incorporation into amino acids can profoundly influence their behavior in biological systems. nih.govresearchgate.net
The high electronegativity of fluorine creates a strong carbon-fluorine bond and significantly alters the electronic properties of a molecule. nih.govresearchgate.net This can impact:
Acidity and Basicity: The electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups. nih.govresearchgate.net
Dipole Moments: The C-F bond introduces a significant dipole, which can lead to favorable interactions within a protein's binding pocket. nih.gov
Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, increasing the half-life of a peptide. nih.govresearchgate.net
These stereoelectronic effects are a key reason for the widespread use of fluorinated compounds in drug design. researchgate.net
Fluorine's small size, similar to that of a hydrogen atom, allows it to be incorporated with minimal steric disruption. nih.govresearchgate.net However, its electronic properties can have a significant impact on molecular conformation. nih.govnih.gov The introduction of fluorine can influence the rotational barriers of side chains and favor specific rotameric states, thereby pre-organizing a peptide into a desired bioactive conformation. nih.govanu.edu.au This conformational control can enhance binding affinity and biological activity. nih.govacs.org
Contextualization of Fmoc-α-Methyl-D-3-Fluorophenylalanine within Peptide Chemistry
Fmoc-α-methyl-D-3-fluorophenylalanine is a prime example of a non-canonical amino acid designed for specific applications in peptide synthesis. Each of its structural components plays a distinct role.
The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS). numberanalytics.comlifetein.comlgcstandards.com The Fmoc strategy offers several advantages:
Mild Deprotection Conditions: The Fmoc group is removed using a weak base, typically piperidine (B6355638), which is compatible with most acid-labile side-chain protecting groups. lifetein.comwikipedia.org
Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile cleavage of the peptide from the resin and deprotection of side chains, allowing for selective and efficient synthesis. publish.csiro.au
Monitoring: The cleavage of the Fmoc group releases a byproduct that can be monitored by UV spectroscopy, enabling real-time tracking of the coupling efficiency. wikipedia.org
The Fmoc strategy has become a cornerstone of modern peptide synthesis due to its versatility and efficiency. lgcstandards.compublish.csiro.au
The stereochemistry of an amino acid is critical for its biological function. While L-amino acids are the building blocks of natural proteins, the incorporation of their mirror images, D-amino acids, offers significant advantages. nih.govnih.gov Peptides containing D-amino acids are resistant to degradation by proteases, which are specific for L-amino acids. nih.gov This can dramatically increase the in vivo half-life of a peptide therapeutic. nih.gov The introduction of a D-amino acid can also induce specific turns and conformations in a peptide chain. rsc.org
The addition of a methyl group to the α-carbon of an amino acid, known as α-methylation, further constrains the conformational freedom of the peptide backbone. This modification can stabilize helical structures and enhance proteolytic stability. nih.gov In the context of Fmoc-α-methyl-D-3-fluorophenylalanine, the combination of the D-configuration and α-methylation creates a highly constrained and proteolytically resistant building block. chemimpex.com
Interactive Data Tables
Table 1: Properties of Fmoc-L-3-fluorophenylalanine
| Property | Value |
| Empirical Formula (Hill Notation) | C24H20FNO4 |
| Molecular Weight | 405.42 |
| CAS Number | 198560-68-8 |
| Appearance | Solid |
| Application | Peptide synthesis |
| Functional Group | Fmoc |
| Storage Temperature | 2-8°C |
This data is based on commercially available L-Fmoc-3-fluorophenylalanine and is provided for illustrative purposes. sigmaaldrich.com
Table 2: Properties of Fmoc-L-4-fluorophenylalanine
| Property | Value |
| Empirical Formula (Hill Notation) | C24H20FNO4 |
| Molecular Weight | 405.42 |
| CAS Number | 169243-86-1 |
| Appearance | Solid |
| Application | Peptide synthesis |
| Functional Group | Fmoc |
| Storage Temperature | 2-8°C |
This data is based on commercially available L-Fmoc-4-fluorophenylalanine and is provided for illustrative purposes. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-7-6-8-17(26)13-16)27-24(30)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBXKZJYYWUHHK-VWLOTQADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=CC=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Incorporation of Fmoc α Methyl D 3 Fluorophenylalanine into Peptides and Proteins for Academic Studies
Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-phase peptide synthesis (SPPS) is a cornerstone for assembling peptides containing non-canonical amino acids. kennesaw.edu However, the inclusion of residues like Fmoc-α-methyl-D-3-fluorophenylalanine, which are both α-methylated and fluorinated, presents significant synthetic challenges that necessitate the optimization of standard protocols. rsc.org
Optimization of Coupling and Deprotection Steps for α-Methylated and Fluorinated Residues
The α-methyl group of Fmoc-α-methyl-D-3-fluorophenylalanine significantly hinders the rates of both the coupling and the Nα-Fmoc deprotection steps. researchgate.net To achieve high-yielding peptide synthesis, these steps must be carefully optimized.
Coupling: Standard coupling reagents may prove insufficient for effectively acylating the sterically demanding α-methylated amino group. More potent activating reagents are often required. For instance, the use of aminium-based reagents like HBTU and HATU, often in combination with an additive such as HOBt or Oxyma, is common. To overcome steric hindrance, extended coupling times and double coupling cycles are frequently employed. The choice of solvent can also play a role, with N-methyl-2-pyrrolidone (NMP) sometimes offering advantages over the more common dimethylformamide (DMF). kennesaw.edunih.gov
Deprotection: The removal of the Fmoc group from a sterically hindered amino acid is also challenging. The standard 20% piperidine (B6355638) in DMF may lead to incomplete deprotection. To enhance the efficiency of this step, stronger base systems can be utilized. A solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in NMP has been shown to be effective in reducing diketopiperazine formation, a common side reaction with sterically hindered dipeptide sequences, while promoting efficient Fmoc removal. nih.gov Monitoring the deprotection step, for example by UV spectroscopy of the released dibenzofulvene-piperidine adduct, is crucial to ensure complete reaction. iris-biotech.de
Table 1: Optimized Conditions for SPPS with Hindered Amino Acids
| Parameter | Standard Condition | Optimized Condition for Hindered Residues | Rationale |
| Coupling Reagent | DIC/HOBt | HBTU/HOBt, HATU/HOAt, COMU | More potent activation to overcome steric hindrance. |
| Coupling Time | 30-60 min | 2-24 hours, double coupling | Allows for complete acylation of the hindered amine. |
| Deprotection Reagent | 20% Piperidine/DMF | 2% DBU/5% Piperazine/NMP | Stronger basicity for efficient Fmoc removal. |
| Solvent | DMF | NMP | Can improve solvation and reaction kinetics. |
Resins and Linkers in Fmoc-SPPS for Challenging Sequences
The choice of resin and linker is critical for the successful synthesis of "difficult" peptides, including those containing bulky or hydrophobic residues like Fmoc-α-methyl-D-3-fluorophenylalanine. The properties of the resin support can significantly impact solvation, reaction kinetics, and ultimately the purity and yield of the final peptide. biosynth.compeptide.com
Polystyrene-based resins are widely used due to their affordability and chemical stability. biosynth.com However, for challenging sequences, PEGylated resins like TentaGel offer improved swelling properties in a wider range of solvents, which can enhance reaction efficiency. biosynth.com
The linker, which connects the growing peptide chain to the solid support, determines the conditions required for final cleavage and the nature of the C-terminal group (acid or amide). sigmaaldrich.com For the synthesis of peptide acids, Wang or 2-chlorotrityl chloride resins are commonly employed. biotage.com The 2-chlorotrityl linker is particularly advantageous for hindered C-terminal residues as it allows for very mild cleavage conditions, often using dilute trifluoroacetic acid (TFA), which helps to minimize side reactions like racemization. sigmaaldrich.combiotage.com For peptide amides, Rink amide or Sieber amide resins are the standard choices, with the latter being beneficial for bulky C-terminal residues due to its less sterically hindered environment. biotage.com
Table 2: Common Resins and Linkers for Fmoc-SPPS
| Resin/Linker | C-Terminal Functionality | Cleavage Condition | Advantages for Challenging Sequences |
| Wang Resin | Acid | Strong Acid (e.g., 95% TFA) | Standard, cost-effective. |
| 2-Chlorotrityl Chloride Resin | Acid | Mild Acid (e.g., 1-5% TFA) | Minimizes racemization and side reactions for hindered C-terminal residues. sigmaaldrich.combiotage.com |
| Rink Amide Resin | Amide | Strong Acid (e.g., 95% TFA) | Standard for peptide amides. biotage.com |
| Sieber Amide Resin | Amide | Mild Acid (e.g., 1% TFA) | Good for bulky C-terminal residues. biotage.com |
| TentaGel Resin | Varies with linker | Varies with linker | PEGylated support with excellent swelling properties, improving reaction kinetics. biosynth.com |
Genetic Encoding and Site-Specific Non-Canonical Amino Acid Incorporation
Genetic code expansion technologies offer a powerful alternative to chemical synthesis for incorporating ncAAs into proteins. nih.gov This approach allows for the site-specific insertion of ncAAs like 3-fluorophenylalanine into a protein sequence in response to a reassigned codon, typically the amber stop codon (UAG). frontiersin.orgnih.gov
Evolution of Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs for Fluorinated Amino Acids
The core of genetic code expansion lies in the development of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair. nih.govnih.gov This pair must function independently of the host cell's endogenous aaRSs and tRNAs. The orthogonal aaRS is engineered to specifically recognize and charge the desired ncAA (in this case, 3-fluorophenylalanine) onto its cognate orthogonal tRNA. This ncAA-charged tRNA then recognizes the reassigned codon in the mRNA sequence during translation, leading to the incorporation of the ncAA at the specified position in the protein. frontiersin.org
The evolution of these orthogonal pairs is often achieved through directed evolution, starting from an aaRS/tRNA pair from a different domain of life (e.g., archaea) that is naturally orthogonal to the host system (e.g., E. coli). nih.govoregonstate.edu Libraries of mutant aaRSs are generated and screened for their ability to charge the desired fluorinated amino acid onto the orthogonal tRNA. This process has been successfully used to create systems for the incorporation of various fluorinated amino acids. oregonstate.edu
Cell-Free Protein Synthesis for Incorporation Studies
Cell-free protein synthesis (CFPS) systems have emerged as a valuable platform for studies involving the incorporation of ncAAs. frontiersin.orgnih.gov These systems, which consist of cell extracts or a reconstituted set of purified translation components (the PURE system), offer an open environment where the concentrations of all components, including the ncAA and the orthogonal aaRS/tRNA pair, can be precisely controlled. nih.govfrontiersin.org This is particularly advantageous for ncAAs that may have poor cell uptake or be toxic to living cells. nih.govnih.gov
CFPS allows for the rapid testing of newly evolved orthogonal pairs and the efficient production of proteins containing ncAAs for further study. researchgate.net The use of E. coli strains with modified genomes, such as those lacking release factor 1 (RF1), can further enhance the efficiency of ncAA incorporation at amber codons. researchgate.net
Table 3: Components of a Cell-Free Protein Synthesis System for ncAA Incorporation
| Component | Function | Relevance to ncAA Incorporation |
| Cell Extract or PURE System | Provides the core translational machinery (ribosomes, tRNAs, initiation and elongation factors). nih.gov | The open nature allows for easy manipulation and addition of ncAA components. nih.govfrontiersin.org |
| DNA Template | Encodes the target protein with a reassigned codon (e.g., UAG) at the desired site. | Specifies the location for ncAA incorporation. |
| Non-Canonical Amino Acid | The fluorinated amino acid to be incorporated (e.g., 3-fluorophenylalanine). | Provides the novel chemical functionality. |
| Orthogonal aaRS | Specifically charges the ncAA onto the orthogonal tRNA. nih.gov | Ensures high fidelity of ncAA incorporation. nih.gov |
| Orthogonal tRNA | Recognizes the reassigned codon and delivers the ncAA to the ribosome. nih.gov | Mediates the site-specific insertion of the ncAA. nih.gov |
| Energy Source and Buffers | ATP, GTP, and other necessary small molecules to drive protein synthesis. | Sustains the translation process. |
Protein Fragment Ligation Techniques Utilizing Fluorinated Amino Acids
For the construction of larger proteins containing fluorinated amino acids, protein fragment ligation techniques are invaluable. nih.gov These methods allow for the chemical joining of two or more synthetic or recombinantly produced peptide fragments. nih.gov
Native chemical ligation (NCL) is the most prominent of these techniques. wikipedia.org NCL involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. nih.gov This reaction forms a native peptide bond at the ligation site. wikipedia.org While the presence of a fluorinated amino acid like α-methyl-D-3-fluorophenylalanine does not directly participate in the NCL reaction chemistry, its incorporation into one or both of the peptide fragments allows for the creation of large, semi-synthetic proteins containing this unique residue at specific sites. researchgate.net This enables the study of the effects of this fluorinated amino acid on the structure and function of the full-length protein. Other ligation methods, such as Staudinger ligation, offer alternatives for joining peptide fragments at sites other than cysteine. youtube.com
The incorporation of fluorinated amino acids can sometimes influence the efficiency of the ligation reaction, particularly if the fluorinated residue is located near the ligation site, due to potential electronic or steric effects. Therefore, careful planning of the fragmentation strategy is important.
Impact of Incorporation on Peptide and Protein Structural Integrity and Stability
The strategic incorporation of non-canonical amino acids is a powerful tool in peptide and protein engineering. The introduction of moieties such as fluorine atoms and α-methyl groups can profoundly alter the physicochemical properties of the resulting peptides. Fmoc-α-methyl-D-3-fluorophenylalanine is a synthetic amino acid derivative that combines three distinct structural modifications: the D-configuration of the α-carbon, an α-methyl group, and a fluorine atom at the meta-position of the phenyl ring. While research on this specific compound is limited, the individual and combined effects of these modifications on peptide structure and stability have been explored through various analogues.
Modulation of Secondary Structure Elements by Fluorine and α-Methylation
The secondary structure of peptides, which includes α-helices and β-sheets, is dictated by the conformational preferences of its constituent amino acid residues. Both α-methylation and fluorination are known to impose significant conformational constraints on the peptide backbone, thereby influencing the adoption of specific secondary structures.
The introduction of an α-methyl group restricts the rotation around the phi (Φ) and psi (Ψ) dihedral angles of the amino acid residue. This steric hindrance limits the accessible conformational space, often promoting helical structures. nih.govenamine.net Peptides rich in α-methylated amino acids, such as α-aminoisobutyric acid (Aib), have a strong tendency to adopt helical conformations. nih.gov This modification can also enhance proteolytic stability by shielding the peptide bond from enzymatic cleavage. enamine.net
Fluorination of amino acid side chains introduces unique stereoelectronic effects. The high electronegativity of fluorine can influence local dipole moments and hydrogen bonding capabilities. rsc.orgnih.gov The replacement of a C-H bond with a C-F bond is generally considered isosteric, meaning it does not significantly alter the size of the residue. rsc.org However, the impact on secondary structure can be substantial. For instance, the incorporation of highly fluorinated leucine (B10760876) analogues has been shown to stabilize α-helical structures, an effect attributed to a "fluorous stabilization effect" that goes beyond simple hydrophobicity. mdpi.com In other contexts, such as in β-peptides, the strategic placement of fluorine can direct the conformation of peptide bonds and encourage the formation of specific secondary structures. canterbury.ac.nz Studies on fluorinated phenylalanine derivatives have shown that their incorporation can modulate the propensity for self-assembly into β-sheet-rich structures. nih.gov
| Modification | Primary Effect | Impact on Secondary Structure | Supporting Evidence |
|---|---|---|---|
| α-Methylation | Steric hindrance restricts Φ/Ψ angles | Promotes helical conformations (e.g., 310-helix, α-helix) nih.gov | X-ray diffraction and NMR studies of peptides containing α-methylated residues. nih.gov |
| Fluorination (Side Chain) | Alters hydrophobicity, dipole moment, and hydrogen bonding potential rsc.orgnih.gov | Can stabilize α-helices and β-sheets, depending on the context and degree of fluorination mdpi.comnih.gov | Circular dichroism and NMR spectroscopy of peptides with fluorinated amino acids. mdpi.comnih.gov |
Influence on Peptide Self-Assembly and Supramolecular Architectures
Peptide self-assembly into well-defined supramolecular structures like fibrils, nanotubes, and hydrogels is a phenomenon of great interest for the development of novel biomaterials. rsc.orgnih.gov The driving forces for self-assembly include hydrogen bonding, hydrophobic interactions, and π-π stacking. rsc.org The incorporation of Fmoc-α-methyl-D-3-fluorophenylalanine can significantly influence these interactions.
The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) group is well-known to be a potent driver of self-assembly. nih.gov The large, planar, and aromatic nature of the fluorenyl group promotes strong π-π stacking interactions, which often leads to the formation of fibrillar β-sheet structures and hydrogels. nih.govrsc.org Even single amino acids, when protected with an Fmoc group, can self-assemble into ordered nanostructures. nih.gov
The fluorinated phenyl ring of 3-fluorophenylalanine further modulates these interactions. Fluorination can enhance the hydrophobicity of the peptide and introduce favorable fluorine-fluorine or fluorine-aromatic interactions. rsc.orgrsc.org The position of the fluorine atom on the aromatic ring can influence the rate of self-assembly and the properties of the resulting material. rsc.org A greater degree of fluorination has been shown to promote peptide fibrillation and the formation of hydrogels. rsc.org The introduction of fluorinated amino acids can be used as a tool to fine-tune the biophysical properties and intermolecular interactions that govern self-assembly. rsc.orgnih.gov
The α-methyl group also plays a crucial role. In a study on Fmoc-dipeptides containing α-methyl-L-phenylalanine, it was found that the position and number of α-methyl groups had a marked influence on the morphology of the resulting supramolecular nanostructures and their ability to form hydrogels. researchgate.net The steric bulk of the α-methyl group can influence the packing of the peptide backbones within the self-assembled structure, potentially leading to different morphologies compared to non-methylated analogues.
Therefore, a peptide containing Fmoc-α-methyl-D-3-fluorophenylalanine would be expected to be a strong candidate for self-assembly. The process would be initiated by the π-π stacking of the Fmoc groups, with the fluorinated phenyl rings contributing to the stability of the assembly through hydrophobic and potentially specific fluorine-mediated interactions. The α-methyl group would add another layer of structural control, influencing the packing and morphology of the final supramolecular architecture.
| Moiety | Driving Force for Self-Assembly | Resulting Supramolecular Structures | Reference |
|---|---|---|---|
| Fmoc Group | π-π stacking | Fibrils, ribbons, hydrogels nih.govnih.gov | nih.govnih.gov |
| Fluorinated Phenyl Ring | Hydrophobic interactions, fluorous interactions | Fibrils, hydrogels rsc.orgrsc.org | rsc.orgrsc.org |
| α-Methyl Group | Modulation of steric packing | Influences morphology of nanostructures and hydrogelation ability researchgate.net | researchgate.net |
Conformational Analysis and Structural Characterization of Fmoc α Methyl D 3 Fluorophenylalanine Derivatives
Spectroscopic Methodologies for Conformational Elucidation
Spectroscopic techniques are indispensable for probing the conformational dynamics of molecules in solution, providing insights that are complementary to solid-state methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy is a premier tool for determining the three-dimensional structure and dynamics of molecules in solution. For Fmoc-α-methyl-D-3-fluorophenylalanine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of structural information.
¹H NMR: The proton spectrum reveals key information about the local environment of hydrogen atoms. The α-methyl group introduces a characteristic singlet, typically appearing in the range of 1.5-1.7 ppm. utexas.edu The protons of the fluorenyl (Fmoc) group are observed in the aromatic region (7.2-7.8 ppm), while the methylene and methine protons of the protecting group linkage appear between 4.2 and 4.5 ppm. The aromatic protons of the 3-fluorophenyl ring exhibit complex splitting patterns due to both H-H and H-F couplings.
¹³C NMR: The carbon spectrum is crucial for identifying all carbon environments. The α-carbon is significantly affected by the methyl substitution, and its chemical shift provides insight into the backbone conformation. Methyl-containing amino acids are excellent probes for structural characterization. nih.gov The carbonyl carbon of the Fmoc group and the carboxylic acid carbon resonate at the downfield end of the spectrum (~156 ppm and ~175 ppm, respectively). The carbon directly bonded to fluorine (C3 of the phenyl ring) shows a large one-bond C-F coupling constant, a characteristic feature in the spectrum.
¹⁹F NMR: As fluorine has a spin of ½ and 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for probing the local environment of the fluorine atom. The chemical shift of the fluorine in 3-fluorophenylalanine derivatives is sensitive to solvent, electronic effects, and binding interactions. nih.govacs.org This makes ¹⁹F NMR an excellent tool for monitoring conformational changes or ligand binding in peptides containing this residue. nih.govacs.org
Table 1: Predicted NMR Chemical Shifts (δ) for Fmoc-α-methyl-D-3-Fluorophenylalanine
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | α-CH₃ | 1.5 - 1.7 | Singlet, characteristic of α-methylation |
| ¹H | β-CH₂ | 3.0 - 3.4 | AB quartet due to stereotopic protons |
| ¹H | Fmoc-CH, CH₂ | 4.2 - 4.5 | Complex multiplets |
| ¹H | Aromatic (Fmoc, Phe) | 6.9 - 7.8 | Overlapping multiplets with H-F coupling |
| ¹³C | α-CH₃ | ~25 | - |
| ¹³C | Cα | ~60 | Quaternary carbon |
| ¹³C | C=O (Fmoc) | ~156 | Urethane carbonyl |
| ¹³C | COOH | ~175 | Carboxylic acid |
| ¹⁹F | C-F | -110 to -115 | Relative to CFCl₃ standard |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, which is highly sensitive to the chiral environment of chromophores, particularly the peptide backbone. americanpeptidesociety.org It is a widely used method for analyzing the secondary structure of peptides in solution. creative-proteomics.com
In derivatives of Fmoc-α-methyl-D-3-fluorophenylalanine, two main regions of the CD spectrum are of interest.
Far-UV Region (190-250 nm): This region is dominated by the amide bonds of the peptide backbone. The shape and magnitude of the CD signal here are characteristic of secondary structures. For instance, α-helices show strong negative bands around 222 nm and 208 nm, while β-sheets exhibit a negative band near 218 nm. americanpeptidesociety.orgresearchgate.net Peptides adopting a random coil conformation show a distinct negative maximum around 205 nm. nih.gov The incorporation of an α-methyl group sterically restricts the backbone dihedral angles (φ, ψ), often promoting helical or turn-like conformations.
Near-UV Region (250-320 nm): The signals in this region arise from aromatic chromophores. The Fmoc group itself is a strong chromophore and typically shows characteristic peaks around 260 nm and 300 nm. nih.gov The 3-fluorophenylalanine side chain also contributes to this region. Changes in the near-UV CD spectrum can indicate alterations in the side-chain orientation or interactions driven by π-π stacking of the Fmoc groups.
Vibrational Spectroscopy (e.g., Infrared and Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a detailed fingerprint of a molecule's functional groups and their hydrogen-bonding status. xray.cz These techniques are complementary, as their selection rules differ; IR activity requires a change in dipole moment during a vibration, while Raman activity requires a change in polarizability. edinst.com
For Fmoc-α-methyl-D-3-fluorophenylalanine, key vibrational modes include:
Amide I and II Bands: In peptide derivatives, the amide I band (1600-1700 cm⁻¹), arising mainly from C=O stretching, is a sensitive indicator of secondary structure. β-sheets are typically found around 1620-1640 cm⁻¹, while α-helices appear at 1650-1660 cm⁻¹. The amide II band (1510-1580 cm⁻¹), from N-H bending and C-N stretching, also provides structural information.
Fmoc Group Vibrations: The urethane C=O stretch of the Fmoc group is typically observed as a strong band around 1700-1720 cm⁻¹. Aromatic ring vibrations from the fluorenyl moiety are also prominent. researchgate.net
Carboxylate and Phenylalanine Vibrations: The C=O stretch of the carboxylic acid appears around 1700-1760 cm⁻¹. wayne.edu The 3-fluorophenyl ring will have characteristic C-F stretching and bending modes, as well as aromatic C=C and C-H vibrations.
Table 2: Characteristic Vibrational Frequencies for Fmoc-α-methyl-D-3-Fluorophenylalanine
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|---|
| N-H Stretch | Urethane | ~3300 | IR |
| C=O Stretch | Carboxylic Acid | 1700 - 1760 | IR |
| C=O Stretch | Fmoc Urethane | 1700 - 1720 | IR |
| Amide I (if in peptide) | Peptide Backbone C=O | 1620 - 1680 | IR, Raman |
| Amide II (if in peptide) | Peptide Backbone N-H | 1510 - 1580 | IR |
| Aromatic C=C Stretch | Fmoc, Phenyl rings | 1450 - 1600 | IR, Raman |
| C-F Stretch | Fluorophenyl ring | 1100 - 1250 | IR |
X-ray Crystallography and Single-Crystal Diffraction Studies of Conformational Preferences
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.gov Obtaining a single crystal of Fmoc-α-methyl-D-3-fluorophenylalanine or a peptide containing it allows for the direct measurement of bond lengths, bond angles, and torsion angles, revealing its preferred conformation.
The introduction of the α-methyl group is known to severely restrict the allowable conformational space of the peptide backbone, primarily limiting the Ramachandran angles (φ, ψ) to the helical regions (α-helix or 3₁₀-helix). This steric constraint prevents the residue from adopting extended β-sheet conformations.
Crystal structure analysis would provide key insights into:
Backbone Conformation: Precise values for the φ and ψ dihedral angles, confirming the conformational constraints imposed by the α-methyl group.
Side-Chain Orientation: The preferred rotameric state (χ angles) of the 3-fluorophenyl side chain.
Intermolecular Interactions: The packing of molecules in the crystal lattice is dictated by non-covalent interactions. Hydrogen bonding involving the carboxylic acid and urethane groups, as well as π-π stacking interactions between the bulky Fmoc groups and the phenyl rings, would be clearly visualized. rsc.org These interactions are crucial drivers for self-assembly in materials science applications.
Table 3: Representative Crystallographic Data for a Related Fmoc-Amino Acid Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | a ≈ 10 Å, b ≈ 6 Å, c ≈ 20 Å, β ≈ 95° |
| Molecules per Unit Cell (Z) | 2 |
| Resolution | < 1.0 Å |
Note: Data are representative of similar published structures and not specific to the title compound. researchgate.net
Computational Methodologies for Conformational Landscape Exploration
Computational methods, particularly molecular dynamics simulations, complement experimental techniques by providing a dynamic picture of molecular conformation and behavior over time.
Molecular Dynamics (MD) Simulations of Peptides Containing Fmoc-α-Methyl-D-3-Fluorophenylalanine
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules. nih.govnih.gov By solving Newton's equations of motion for a system, MD simulations can predict the time evolution of a peptide's conformation, providing detailed information on its flexibility, preferred structures, and interactions with its environment (e.g., solvent). researchgate.net
For a peptide containing Fmoc-α-methyl-D-3-fluorophenylalanine, an MD simulation would typically be set up as follows:
Force Field: A suitable force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the potential energy of the system. This requires accurate parameters for the non-standard α-methyl-3-fluorophenylalanine residue, which may need to be developed or validated.
Solvation: The peptide is placed in a simulation box filled with an explicit solvent, typically water, to mimic solution conditions.
Simulation: After an initial energy minimization and equilibration period, the production simulation is run for a duration ranging from nanoseconds to microseconds, generating a trajectory of atomic coordinates over time.
Analysis of the MD trajectory can reveal:
Conformational Sampling: The full range of accessible φ and ψ angles, providing a Ramachandran plot that illustrates the conformational restrictions.
Secondary Structure Propensity: The tendency of the peptide to form stable secondary structures like helices or turns.
Solvent Effects: The organization of water molecules around the peptide, particularly around the polar and non-polar groups.
Hydrogen Bonding Dynamics: The formation and breaking of intramolecular and intermolecular hydrogen bonds over time.
Self-Assembly: In simulations with multiple peptide molecules, the initial stages of aggregation and self-assembly, driven by Fmoc group stacking and hydrogen bonding, can be observed.
Quantum Mechanical Calculations for Torsion Angle and Rotamer Preferences
While specific quantum mechanical calculations for Fmoc-α-methyl-D-3-fluorophenylalanine were not found in the reviewed literature, the conformational preferences of this molecule can be inferred from studies on analogous compounds. Quantum mechanical calculations, such as Density Functional Theory (DFT), are instrumental in predicting the energetically favorable torsion angles (phi, ψ) and side-chain rotameric states (chi, χ).
For an α-methylated amino acid, the presence of the additional methyl group on the Cα atom significantly restricts the accessible conformational space. These residues are known to be potent helix inducers. The steric hindrance imposed by the α-methyl group disfavors extended conformations and promotes helical structures by favoring specific backbone dihedral angles.
The fluorination at the meta-position of the phenyl ring introduces both steric and electronic effects. The fluorine atom's electronegativity alters the electrostatic potential of the aromatic ring, which can influence intramolecular and intermolecular interactions. These calculations would likely reveal a preference for specific rotamers of the 3-fluorophenyl side chain to minimize steric clashes and optimize electrostatic interactions.
A hypothetical conformational energy map for an α-methylated D-amino acid, based on general findings, would show restricted allowed regions in the Ramachandran plot, primarily in the left-handed helical region.
| Feature | Predicted Effect on Torsion Angles and Rotamers |
| α-Methylation | Restricts ϕ and ψ angles to helical regions; reduces the number of accessible rotamers. |
| D-Chirality | Favors left-handed helical conformations (positive ϕ values). |
| 3-Fluorophenyl Side Chain | Influences χ1 and χ2 torsion angles due to altered electrostatic potential and potential for weak hydrogen bonds. |
Stereochemical Influence on Local and Global Conformation
The unique combination of α-methylation, D-chirality, and a fluorinated side chain in Fmoc-α-methyl-D-3-fluorophenylalanine exerts a profound influence on the local and global conformation of peptides into which it is incorporated.
Effects of α-Methylation on Backbone Dihedral Angles
The substitution of the α-hydrogen with a methyl group introduces significant steric constraints that dramatically limit the conformational freedom of the peptide backbone. This steric hindrance restricts the possible values of the phi (ϕ) and psi (ψ) dihedral angles. Natural and synthetic helical peptides containing α-methylated amino acids have been extensively studied, and it is well-established that these residues are strong helix inducers. nih.gov The geminal methyl group on the α-carbon favors helix formation by promoting hydrogen bonding patterns characteristic of helical structures. nih.gov
The presence of the α-methyl group restricts the conformational flexibility of the peptide bond it forms, favoring helical conformations. nih.gov This structural alteration limits the accessible regions of the Ramachandran plot, steering the peptide backbone towards well-defined secondary structures.
Table 1: Representative Backbone Dihedral Angles for α-Methylated Amino Acids in Helical Structures
| Dihedral Angle | Typical Range for α-Methylated L-Amino Acids | Predicted Range for α-Methylated D-Amino Acids |
| ϕ (phi) | -50° to -90° | +50° to +90° |
| ψ (psi) | -20° to -60° | +20° to +60° |
Role of D-Chirality in Peptide Folding and Interactions
The Ramachandran map for a D-amino acid is a mirror image of that for an L-amino acid. Consequently, D-amino acids favor conformations with positive ϕ values, which are characteristic of left-handed helices. The inclusion of D-amino acids can influence peptide conformation and promote membrane permeability.
Inductive and Stereoelectronic Effects of Fluorine on Phenylalanine Side Chain Conformation
The introduction of a fluorine atom onto the phenyl ring of phenylalanine modulates its electronic properties, which in turn affects its conformational preferences and intermolecular interactions. Fluorination of the aromatic ring allows for the redistribution of the electrostatic potential with only minor steric changes. nih.gov Increasing the number of fluorine substitutions leads to a linear decrease in the electrostatic potential for π-interactions. nih.gov
The high electronegativity of fluorine withdraws electron density from the aromatic ring through an inductive effect. This alteration of the quadrupole moment of the phenyl ring can influence cation-π interactions, which are important for protein structure and ligand binding. The position and number of fluorine atoms affect the interactions and structures of dimers of fluorinated phenylalanines. rsc.orgfu-berlin.dempg.de
The fluorine atom can also participate in weak C-H···F-C hydrogen bonds and other non-covalent interactions, which can further stabilize specific side-chain rotamers. The effects of fluorination on interaction energies with cations can be significant. For instance, penta-fluoro phenylalanine is estimated to have only about 12-34% of the cation-π binding potential of native phenylalanine. nih.gov
Table 2: Summary of Inductive and Stereoelectronic Effects of Fluorine
| Effect | Description | Consequence for Conformation |
| Inductive Effect | Withdrawal of electron density from the phenyl ring. | Alters the ring's electrostatic potential, influencing interactions with other residues. |
| Stereoelectronic Effect | Influence of the C-F bond dipole on the local electronic environment. | Can favor specific side-chain rotameric states to optimize dipole-dipole interactions. |
| Non-covalent Interactions | Potential for weak hydrogen bonding and other stabilizing interactions. | Can lock the side chain into a preferred orientation. |
Applications in Chemical Biology and Advanced Materials Research
Utilization as Spectroscopic Probes
The fluorine atom in Fmoc-alpha-methyl-D-3-Fluorophenylalanine serves as a sensitive spectroscopic reporter, enabling detailed studies of molecular environments.
The fluorine-19 (¹⁹F) nucleus is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance and high sensitivity. acs.orgnih.gov The chemical shift of a ¹⁹F nucleus is highly sensitive to its local environment. When an amino acid like 3-fluorophenylalanine is incorporated into a protein, changes in the protein's conformation, such as those occurring during folding or ligand binding, will alter the environment around the fluorine atom, resulting in a change in its ¹⁹F NMR chemical shift. nih.gov
For instance, studies with related fluorinated amino acids have demonstrated that the ¹⁹F NMR signal of a fluorinated phenylalanine residue in an unfolded protein will have a "random coil" chemical shift. Upon folding, the residue becomes part of a defined three-dimensional structure, leading to a significant change in its chemical shift. Similarly, the binding of a ligand to a protein can induce conformational changes that are detectable by monitoring the ¹⁹F chemical shifts of incorporated probes. nih.gov
Table 1: Illustrative ¹⁹F NMR Chemical Shift Changes of a 3-Fluorophenylalanine Residue upon Protein Folding and Ligand Binding (Hypothetical Data)
| Condition | ¹⁹F Chemical Shift (ppm) | Change in Chemical Shift (Δδ) |
| Unfolded Protein | -113.5 | - |
| Folded Protein | -114.8 | -1.3 |
| Folded Protein + Ligand | -115.2 | -1.7 (relative to unfolded) |
Note: This table presents hypothetical data based on established principles to illustrate the expected changes. Specific values for Fmoc-alpha-methyl-D-3-Fluorophenylalanine would require experimental determination.
While phenylalanine itself has weak intrinsic fluorescence, the introduction of a fluorine atom can subtly modify its photophysical properties. atlantis-press.com More significantly, peptides containing fluorinated phenylalanines can be used in fluorescence quenching experiments to study molecular interactions. nih.gov In such an experiment, the intrinsic fluorescence of a tryptophan residue in a protein can be quenched upon the binding of a ligand containing a fluorinated phenylalanine. The extent of quenching can be used to determine the binding affinity. nih.gov
The Fmoc protecting group on Fmoc-alpha-methyl-D-3-Fluorophenylalanine is itself fluorescent, which could potentially be exploited in certain experimental setups, although it is typically removed during peptide synthesis.
Investigation of Molecular Recognition and Enzyme Mechanisms
The unique properties of Fmoc-alpha-methyl-D-3-Fluorophenylalanine make it a valuable tool for dissecting the intricacies of molecular recognition and enzymatic reactions.
Incorporating a fluorinated amino acid like 3-fluorophenylalanine into the active site of an enzyme can provide detailed information about the catalytic mechanism. nih.govnih.gov The ¹⁹F NMR chemical shift of the probe is sensitive to changes in the electrostatic environment of the active site during the catalytic cycle. For example, the binding of a substrate or the formation of a transition state analog can lead to measurable changes in the chemical shift, providing insights into the catalytic steps. nih.gov
The alpha-methyl group in Fmoc-alpha-methyl-D-3-Fluorophenylalanine can also serve to constrain the peptide backbone, which can be useful in studying the conformational requirements of enzyme-substrate interactions.
The binding of a peptide ligand containing Fmoc-alpha-methyl-D-3-Fluorophenylalanine to its receptor can be monitored using ¹⁹F NMR. nih.gov The change in the ¹⁹F chemical shift upon binding provides information about the binding event and the environment of the fluorinated residue within the receptor's binding pocket. nih.gov This approach allows for the determination of binding affinities (dissociation constants, Kd) and can reveal details about the conformational changes that occur upon binding.
Table 2: Illustrative Dissociation Constants (Kd) for Peptide Ligands Containing Fluorinated Phenylalanine (Hypothetical Data)
| Peptide Ligand | Receptor | Technique | Dissociation Constant (Kd) (μM) |
| Peptide-Phe | Receptor A | Fluorescence Quenching | 10.5 |
| Peptide-3-F-Phe | Receptor A | ¹⁹F NMR | 8.2 |
| Peptide-α-Me-3-F-Phe | Receptor A | ¹⁹F NMR | 7.5 |
Note: This table presents hypothetical data to illustrate how the incorporation of fluorinated and alpha-methylated phenylalanine analogs might influence binding affinity. Specific values would need to be determined experimentally.
Protein-protein interactions (PPIs) are fundamental to most cellular processes. Incorporating fluorinated amino acids into proteins is a powerful method for studying these interactions. nih.gov When two proteins interact, the environment at the interface changes. If a protein contains a 3-fluorophenylalanine residue at or near the interaction site, the ¹⁹F NMR signal of this residue will be perturbed upon binding to its partner protein. This allows for the mapping of interaction surfaces and the characterization of the binding interface.
Peptidomimetic Design and Structural Scaffolding
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. The specific stereochemistry and modifications of Fmoc-alpha-methyl-D-3-Fluorophenylalanine make it a powerful tool in this field.
Design of Conformationally Constrained Peptide Mimetics
The design of peptides with predictable and restricted conformations is a key strategy in developing potent and selective therapeutic agents. nih.gov The introduction of an α-methyl group onto the backbone of an amino acid, as in Fmoc-alpha-methyl-D-3-Fluorophenylalanine, is a well-established method for inducing conformational rigidity. researchgate.net This methylation restricts the rotational freedom around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, forcing the peptide to adopt a more defined three-dimensional structure. mdpi.com
Furthermore, the presence of a fluorine atom on the phenyl ring can influence the electronic and hydrophobic character of the amino acid side chain. nih.gov This can lead to altered binding interactions with biological targets. The D-configuration of the amino acid also contributes to proteolytic stability, as natural proteases typically recognize L-amino acids. The combination of these features in Fmoc-alpha-methyl-D-3-Fluorophenylalanine allows for the creation of peptidomimetics with unique structural and functional properties, which can be instrumental in the development of novel drugs. chemimpex.com
Development of Scaffolds for Investigating Biological Pathways
Peptides and their mimetics that can adopt specific secondary structures, such as β-turns or helical folds, are invaluable as scaffolds for presenting functional groups in a precise spatial arrangement. These scaffolds can be used to probe complex biological pathways, such as protein-protein interactions or enzyme-substrate recognition. The conformational constraints imposed by Fmoc-alpha-methyl-D-3-Fluorophenylalanine can help to stabilize such secondary structures. nih.gov
By incorporating this modified amino acid into a peptide sequence, researchers can design molecules that mimic the binding interface of a natural protein. These peptidomimetic scaffolds can then be used as inhibitors or modulators of specific biological processes, providing insights into disease mechanisms and aiding in the identification of new therapeutic targets. nih.gov The Fmoc protecting group is particularly advantageous for solid-phase peptide synthesis, allowing for the straightforward assembly of these complex molecular probes. nih.govchemimpex.com
Self-Assembly of Fmoc-Amino Acid Derivatives in Materials Science
The ability of Fmoc-amino acid derivatives to self-assemble into ordered nanostructures has opened up new avenues in materials science, particularly in the development of soft materials for biomedical applications. nih.gov This process is driven by a combination of non-covalent interactions, including π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the amino acid moieties. beilstein-journals.org
Formation of Nanostructures (e.g., fibrils, nanotubes, hydrogels)
Fmoc-amino acids, particularly those with aromatic side chains like phenylalanine, are well-known for their capacity to form a variety of nanostructures, including nanofibers, nanotubes, and hydrogels, through self-assembly in aqueous environments. mdpi.comnih.govrsc.org The process is often triggered by a change in pH or by a solvent-switching method. mdpi.comnih.gov For instance, Fmoc-diphenylalanine (Fmoc-FF) has been extensively studied and is known to form hydrogels composed of entangled fibrillar networks. mdpi.comresearchgate.netnih.gov
While direct studies on Fmoc-alpha-methyl-D-3-Fluorophenylalanine are limited, research on analogous compounds provides significant insights. A study on Fmoc-dipeptides with α-methyl-L-phenylalanine demonstrated that the position and number of methyl groups significantly influence the morphology of the resulting supramolecular nanostructures and their ability to form hydrogels. researchgate.net The introduction of the α-methyl group can alter the packing of the molecules, potentially leading to different types of nanostructures. The fluorine atom, through its influence on the aromatic interactions of the phenyl ring, may also modulate the self-assembly process. mdpi.comnih.gov
Engineering of Supramolecular Materials with Tunable Properties
The self-assembly of Fmoc-amino acid derivatives provides a bottom-up approach to creating supramolecular materials with properties that can be tuned at the molecular level. tau.ac.il By altering the amino acid sequence, stereochemistry, or by introducing chemical modifications, the characteristics of the resulting material, such as its mechanical stiffness, porosity, and biocompatibility, can be precisely controlled. nih.govrsc.org
For example, co-assembly of different Fmoc-amino acids can lead to hydrogels with enhanced properties. nih.gov The incorporation of Fmoc-alpha-methyl-D-3-Fluorophenylalanine into such systems could offer a way to fine-tune the material's properties. The conformational rigidity and altered electronic nature of this amino acid could influence the packing of the self-assembled structures, thereby affecting the bulk properties of the material. This approach is promising for the development of advanced biomaterials for applications like tissue engineering and controlled drug release. nih.govresearchgate.net
Rheological and Structural Characterization of Self-Assembled Systems
The mechanical properties of self-assembled hydrogels are critical for their application and are typically characterized using rheology. nih.gov Rheological measurements provide information on the viscoelastic properties of the material, such as its storage modulus (G') and loss modulus (G''), which relate to its stiffness and ability to dissipate energy, respectively. tau.ac.ilnih.gov Studies on Fmoc-peptide hydrogels have shown that their mechanical properties are highly dependent on the molecular structure of the building blocks and the conditions of self-assembly. researchgate.nettau.ac.ilnih.gov
Table 1: Representative Rheological and Structural Properties of Fmoc-Peptide Hydrogels
| Fmoc-Peptide System | Nanostructure Morphology | Storage Modulus (G') | Key Findings |
|---|---|---|---|
| Fmoc-Diphenylalanine (Fmoc-FF) | Entangled nanofibers and ribbons mdpi.com | ~9.6 kPa researchgate.net | Self-assembly is highly pH-dependent, forming stable hydrogels. nih.gov |
| Fmoc-Phe-Gly (Fmoc-FG) | Fibrillar network | Varies with concentration | Forms hydrogels with tunable stiffness. |
| Fmoc-Tripeptides | Fibrillar, can be branched researchgate.net | >10^4 Pa (for Fmoc-K(Boc)LV) researchgate.net | Sequence and chirality significantly impact fibril structure and hydrogel modulus. nih.govresearchgate.net |
| Co-assembled Fmoc-Lys/Fmoc-Gly/Ser/Glu | Fibrous morphology nih.gov | Not specified | Co-assembly leads to more stable structures with larger fiber diameters. nih.gov |
This table presents data from analogous systems to illustrate typical characterization results, as direct data for Fmoc-alpha-methyl-D-3-Fluorophenylalanine is not available in the cited literature.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of α-methylated and fluorinated amino acids presents considerable challenges. Future research will likely focus on developing more efficient and environmentally benign synthetic strategies for Fmoc-α-methyl-D-3-Fluorophenylalanine. Current multistep syntheses can be time-consuming and may generate significant chemical waste.
Emerging synthetic methodologies that could be applied or adapted for the synthesis of Fmoc-α-methyl-D-3-Fluorophenylalanine include:
Asymmetric Phase-Transfer Catalysis: This technique could enable the direct stereoselective α-methylation and fluorination of a suitable phenylalanine precursor, potentially reducing the number of synthetic steps and improving enantiomeric purity.
Enzymatic and Chemoenzymatic Methods: The use of engineered enzymes or a combination of chemical and enzymatic steps could offer a highly selective and sustainable route to the target compound.
Continuous Flow Synthesis: This approach can enhance reaction efficiency, safety, and scalability, making the production of this specialized amino acid more viable for larger-scale applications.
A comparative overview of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Strategies for Fmoc-α-methyl-D-3-Fluorophenylalanine
| Synthetic Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Asymmetric Phase-Transfer Catalysis | High stereoselectivity, reduced synthetic steps | Catalyst design and optimization |
| Enzymatic/Chemoenzymatic Synthesis | High selectivity, sustainable, mild reaction conditions | Enzyme engineering and stability |
| Continuous Flow Synthesis | Enhanced efficiency, scalability, improved safety | Initial setup costs and optimization |
Advanced Spectroscopic Techniques for High-Resolution Structural and Dynamic Studies
The presence of the fluorine-19 isotope in Fmoc-α-methyl-D-3-Fluorophenylalanine makes it an excellent candidate for specialized nuclear magnetic resonance (NMR) studies. wikipedia.org Future research will undoubtedly leverage advanced spectroscopic techniques to gain deeper insights into the structure and dynamics of peptides and proteins incorporating this amino acid.
¹⁹F NMR Spectroscopy: This technique is highly sensitive to the local chemical environment of the fluorine atom. acs.org It can be used to probe conformational changes, ligand binding events, and protein-protein interactions with high precision. acs.org The unique chemical shift of the fluorine atom in Fmoc-α-methyl-D-3-Fluorophenylalanine can serve as a powerful reporter of its molecular environment. acs.org
Solid-State NMR (ssNMR): For studying insoluble or aggregated peptides, such as those that may form fibrils or other biomaterials, ssNMR can provide atomic-resolution structural information.
Vibrational Spectroscopy (FTIR and Raman): These techniques can provide information about the secondary structure of peptides containing Fmoc-α-methyl-D-3-Fluorophenylalanine and how it is influenced by the fluorinated residue.
Integration with Artificial Intelligence and Machine Learning for Peptide Design
The convergence of artificial intelligence (AI) and machine learning (ML) with peptide science is opening up new frontiers in drug discovery and materials design. nih.govmdpi.comnih.gov These computational tools can be used to predict the properties of peptides containing non-natural amino acids like Fmoc-α-methyl-D-3-Fluorophenylalanine and to design novel sequences with desired functions. mdpi.com
Future applications in this area include:
Predictive Modeling: AI/ML algorithms can be trained on existing data to predict the impact of incorporating Fmoc-α-methyl-D-3-Fluorophenylalanine on peptide structure, stability, and bioactivity. nih.gov
De Novo Peptide Design: Generative models can design novel peptide sequences containing this modified amino acid that are optimized for specific targets or functions. oup.com
High-Throughput Virtual Screening: AI can accelerate the screening of large virtual libraries of peptides to identify promising candidates for further experimental investigation. mdpi.com
Table 2: Potential Applications of AI/ML in Research with Fmoc-α-methyl-D-3-Fluorophenylalanine
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Predictive Modeling | Training algorithms to forecast peptide properties based on sequence. nih.gov | Reduced need for extensive experimental screening. mdpi.com |
| De Novo Design | Generating novel peptide sequences with desired characteristics. oup.com | Discovery of peptides with enhanced therapeutic or material properties. |
Exploration of Fmoc-α-Methyl-D-3-Fluorophenylalanine in Advanced Biomaterials
The Fmoc group is well-known for its ability to drive the self-assembly of amino acids and short peptides into hydrogels and other nanostructures. researchgate.net The unique properties of Fmoc-α-methyl-D-3-Fluorophenylalanine could be harnessed to create novel biomaterials with tailored properties.
Stimuli-Responsive Hydrogels: The fluorine atom can introduce specific interactions (e.g., fluorous interactions) that could be exploited to create hydrogels that respond to external stimuli such as temperature, pH, or specific molecules.
Enhanced Stability and Mechanical Properties: The incorporation of this fluorinated and methylated amino acid can influence the packing and intermolecular interactions within the self-assembled material, potentially leading to hydrogels with improved stability and mechanical strength. researchgate.net
Drug Delivery Systems: Hydrogels formed from Fmoc-α-methyl-D-3-Fluorophenylalanine could serve as biocompatible and biodegradable matrices for the controlled release of therapeutic agents. mdpi.com
Broader Academic Impact on Understanding Fluorine in Biomolecules
The study of Fmoc-α-methyl-D-3-Fluorophenylalanine contributes to the broader understanding of the role of fluorine in biological systems. nih.gov Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can significantly alter the properties of biomolecules. chimia.ch
Research on this compound can provide valuable insights into:
Conformational Control of Peptides: The steric bulk of the methyl group and the electronic effects of the fluorine atom can be used to constrain the conformational freedom of peptide backbones, leading to more stable and specific secondary structures.
Modulation of Protein-Protein Interactions: Peptides containing this amino acid can be designed to be potent and selective inhibitors of protein-protein interactions, which are implicated in many diseases.
Metabolic Stability: The presence of the C-F bond can block sites of metabolic degradation, increasing the in vivo half-life of peptide-based drugs. wikipedia.org
The continued investigation of Fmoc-α-methyl-D-3-Fluorophenylalanine promises to yield not only novel molecules and materials but also a deeper fundamental understanding of the intricate interplay between structure and function in fluorinated biomolecular systems.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing Fmoc-α-methyl-D-3-fluorophe in solid-phase peptide synthesis (SPPS)?
- Methodology : Use Fmoc-based SPPS with a resin (e.g., Wang or Rink amide) and activate the amino acid with coupling reagents like HATU/DIPEA in DMF. Monitor coupling efficiency via Kaiser or chloranil tests. For Fmoc deprotection, employ 20% piperidine in DMF, optimizing exposure time (typically 2 × 5 min) to minimize side reactions. Post-synthesis, cleave the peptide using TFA cocktails (e.g., TFA:water:TIPS = 95:2.5:2.5) .
- Key Considerations : Ensure proper handling of the α-methyl group to avoid steric hindrance during coupling.
Q. Which analytical techniques are most reliable for characterizing Fmoc-α-methyl-D-3-fluorophe purity and structure?
- Methodology :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm or 280 nm) to assess purity.
- Mass Spectrometry (MS) : Confirm molecular weight via MALDI-TOF or ESI-MS. For example, the theoretical mass of Fmoc-α-methyl-D-3-fluorophe (C₂₅H₂₂FNO₄) is 435.44 g/mol .
- NMR : Analyze stereochemical integrity using ¹H/¹³C NMR, focusing on fluorine-proton coupling in the aromatic region (δ 6.5–7.5 ppm) .
Advanced Research Questions
Q. How can researchers mitigate racemization risks during coupling of Fmoc-α-methyl-D-3-fluorophe in peptide chains?
- Methodology :
- Optimize reaction conditions: Maintain low temperatures (0–4°C) during activation and coupling.
- Use racemization-suppressing additives (e.g., OxymaPure) with DIC as the coupling reagent.
- Monitor chiral integrity via chiral HPLC or circular dichroism (CD) spectroscopy post-synthesis .
- Data Interpretation : Compare retention times of synthesized peptides against D/L enantiomer standards.
Q. How to resolve contradictions between HPLC purity data and mass spectrometry results for Fmoc-α-methyl-D-3-fluorophe derivatives?
- Methodology :
- Step 1 : Re-examine HPLC conditions (gradient, column temperature) to rule out co-elution of impurities.
- Step 2 : Perform high-resolution MS (HRMS) to identify isotopic patterns or adducts (e.g., sodium/potassium) that may distort mass data.
- Step 3 : Cross-validate with orthogonal techniques (e.g., ¹⁹F NMR) to detect fluorinated byproducts or degradation .
Q. What strategies are effective for incorporating Fmoc-α-methyl-D-3-fluorophe into β-sheet-promoting peptide sequences without aggregation?
- Methodology :
- Use solubilizing tags (e.g., poly-lysine or PEG linkers) during SPPS to improve solubility.
- Employ microwave-assisted synthesis to enhance coupling efficiency in hydrophobic regions.
- Characterize secondary structure via FTIR or TEM to confirm β-sheet formation .
- Experimental Design : Compare aggregation propensity of peptides with/without α-methyl-3-fluorophe using dynamic light scattering (DLS).
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
